![molecular formula C10H19N5 B14734988 Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- CAS No. 3216-99-7](/img/structure/B14734988.png)
Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- is a chemical compound with the molecular formula C₆H₉N₃ and a molecular weight of 123.1558 g/mol . It is also known by several other names, including Bis(2-cyanoethyl)amine, Propionitrile, 3,3’-iminodi-, and β,β’-Iminodipropionitrile . This compound is characterized by the presence of nitrile groups and an imine linkage, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- typically involves the reaction of acrylonitrile with ethylenediamine under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine groups of ethylenediamine attack the electrophilic carbon atoms of acrylonitrile, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The imine linkage may also participate in reversible interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- can be compared with other similar compounds, such as:
Bis(2-cyanoethyl)amine: Similar in structure but may differ in reactivity and applications.
Propionitrile, 3,3’-iminodi-: Another name for the same compound, highlighting its structural features.
β,β’-Iminodipropionitrile: Emphasizes the presence of nitrile groups and the imine linkage.
The uniqueness of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- lies in its versatile reactivity and wide range of applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
3216-99-7 |
|---|---|
Molekularformel |
C10H19N5 |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
3-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C10H19N5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h13-15H,1-2,5-10H2 |
InChI-Schlüssel |
MGXGZXIKVYRCGW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNCCNCCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
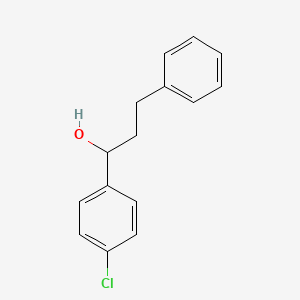
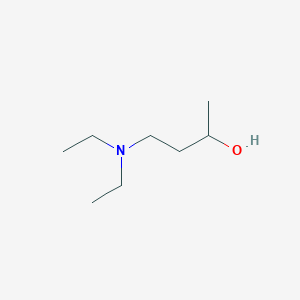
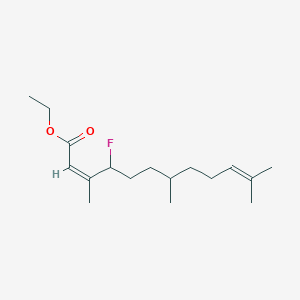
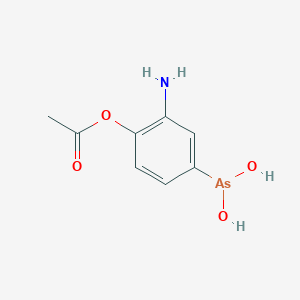
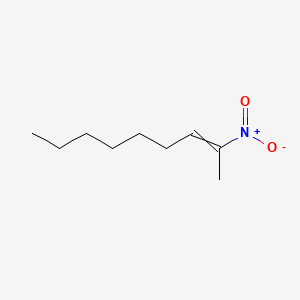
![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)

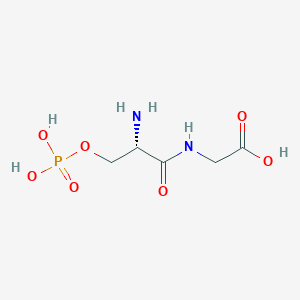
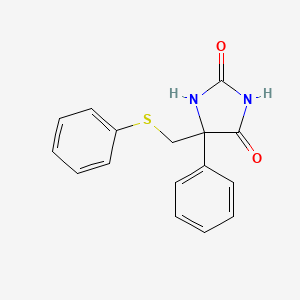
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
